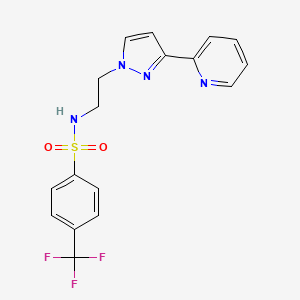
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. The molecular formula can be expressed as C17H18F3N3O2S. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and appropriate carbonyl compounds.
- Coupling with Pyridine Derivatives : This step often employs coupling agents to facilitate the formation of the desired pyridine-pyrazole linkage.
- Sulfonamide Formation : The final step involves the introduction of the benzenesulfonyl group, which can be achieved through sulfonation reactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of related compounds in the pyrazole family. For instance, derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles exhibited notable antibacterial activity against various pathogens, suggesting that similar structures may confer comparable effects .
Table 1: Antibacterial Activity of Related Compounds
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds with similar moieties have shown inhibition of cellular pathways involved in tumor growth. For instance, certain pyrazole derivatives have been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
Case Study: Anticancer Efficacy
In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions demonstrated increased cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts . The presence of electron-withdrawing groups was crucial for enhancing activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine and Pyrazole Moieties : Essential for interaction with biological targets.
- Sulfonamide Linkage : Contributes to solubility and bioavailability.
科学研究应用
Structural Formula
The compound's structure features a pyridine ring, a pyrazole moiety, and a trifluoromethyl group, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance:
- H5N1 Virus Inhibition : Compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have exhibited over 90% inhibition against H5N1 in vitro. This suggests that derivatives can be developed as antiviral agents targeting various viral infections, including emerging pathogens like SARS-CoV-2 .
Enzyme Inhibition
The compound has shown promise in modulating enzyme activity, which could be beneficial for therapeutic applications:
- Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit cholinesterases, relevant in treating Alzheimer's disease. Studies indicate effective inhibition with promising IC50 values, suggesting potential use in neurodegenerative disease therapy .
Cancer Research
In oncology, compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Various derivatives have demonstrated enhanced cytotoxicity against specific cancer cell lines, making them candidates for further development in cancer therapies .
Case Study 1: Antiviral Efficacy Against H5N1
In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to over 90% inhibition at specific concentrations. This research highlights the potential for developing effective antiviral agents based on this chemical framework.
Case Study 2: Cholinesterase Inhibition for Alzheimer's Treatment
Research focused on the inhibition of cholinesterases showed that certain pyrazole derivatives could effectively inhibit these enzymes. The findings suggest that modifications to the compound can enhance its inhibitory potency, making it a candidate for Alzheimer's disease treatment.
属性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-6-14(7-5-13)27(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESSKFZMWOSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














